![molecular formula C13H21Cl2N3O B2668128 2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride CAS No. 2378502-52-2](/img/structure/B2668128.png)

2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

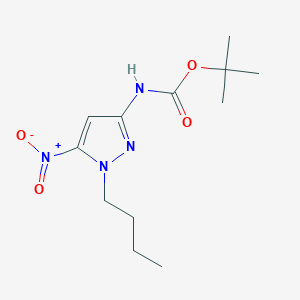

The compound “2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride” is a benzimidazole derivative . Benzimidazole is a heterocyclic moiety whose derivatives are present in many bioactive compounds and possess diverse biological and clinical applications . They are structural isosteres of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Molecular Structure Analysis

Benzimidazole derivatives are usually planar molecules. For example, in the case of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, the benzimidazole core is planar . The crystal structure of these compounds is often stabilized through intermolecular hydrogen bonds .Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic aromatic substitution reactions . They can also undergo rearrangements, such as the quinoxaline–benzimidazole rearrangements, to synthesize various biheterocyclic motifs .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structures. For instance, the compound 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine has a molecular weight of 175.23 .Wissenschaftliche Forschungsanwendungen

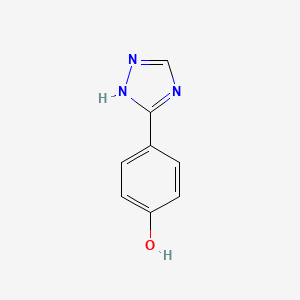

Synthesis and Structural Analysis

Research has extensively explored the synthesis and structural characterization of benzimidazole derivatives. Studies have synthesized various benzimidazole ligands and their complexes with metals like palladium(II) and platinum(II), revealing potential anticancer properties through structural elucidation using physico-chemical techniques (Ghani & Mansour, 2011). Other research focused on the synthesis, structural, and spectroscopic studies of new benzimidazole derivatives, providing insights into their molecular structure stabilized by hydrogen bonding and π-π interactions (Saral, Özdamar, & Uçar, 2017).

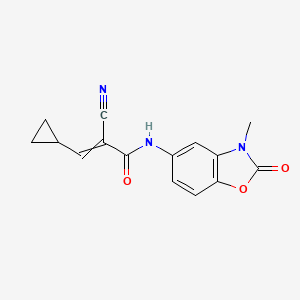

Biological Activities

Several studies have explored the antimicrobial, cytotoxic, and anti-inflammatory potential of benzimidazole derivatives. The antimicrobial and cytotoxic activities of novel azetidine-2-one derivatives of 1H-benzimidazole were evaluated, showing promising results against various bacterial strains and cancer cell lines (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014). Another study synthesized benzimidazoles using an oxidant-free method, highlighting the potential for developing environmentally friendly synthetic pathways (Luo, Dai, Cong, Li, Peng, & Zhang, 2017).

Anticancer and Antioxidant Studies

Research has also focused on the anticancer and antioxidant properties of benzimidazole compounds. One study reported on the synthesis and antioxidant activity of 2-methyl benzimidazole, indicating its potential use in medicinal chemistry (Saini, Dhiman, Mittal, & Kumar, 2016). Additionally, the synthesis and evaluation of benzimidazole derivatives for anticancer activity have been conducted, showing moderate cytotoxic effects towards certain cancer cell lines (El-Shekeil, Obeid, & Al-Aghbari, 2012).

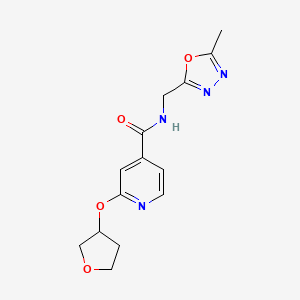

Wirkmechanismus

The mechanism of action of benzimidazole derivatives often involves their interaction with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides . They have been found to exhibit a wide variety of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, anti-inflammatory, and anticonvulsant activities .

Zukünftige Richtungen

Benzimidazole derivatives are a promising class of compounds with a wide range of potential applications in medicinal chemistry . Future research could focus on synthesizing new molecules of the benzimidazole nucleus, which have immense potential to be investigated for newer therapeutic possibilities . Additionally, benzimidazole derivatives could be used as new DNA hybridization indicators due to their distinct effects on single-stranded and double-stranded DNA .

Eigenschaften

IUPAC Name |

2-[1-(2-methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.2ClH/c1-14-8-7-13-15-11-5-3-4-6-12(11)16(13)9-10-17-2;;/h3-6,14H,7-10H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRFLKZLQQYDCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=NC2=CC=CC=C2N1CCOC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate](/img/structure/B2668045.png)

![methyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2668050.png)

![1-[(3-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2668054.png)

![(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2668059.png)

![N-(oxolan-2-ylmethyl)-4-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B2668063.png)

![2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2668065.png)